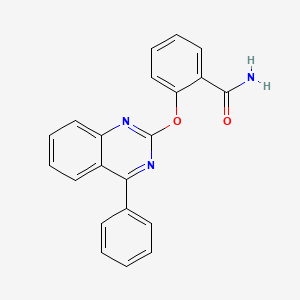![molecular formula C18H19ClN2O6S B7680520 [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many solid tumors and is associated with tumor progression and metastasis. Inhibition of CA IX activity by [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate leads to a decrease in tumor cell proliferation, invasion, and migration. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), leading to a decrease in tumor cell proliferation, invasion, and migration. In addition, [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in the treatment of inflammatory and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate in lab experiments include its well-established synthesis method and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
未来方向
There are several future directions for the study of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate. First, further studies are needed to establish the safety and efficacy of this compound in humans. Second, the potential use of this compound in combination with other therapeutic agents should be explored. Third, the development of novel delivery systems for this compound may enhance its therapeutic potential. Fourth, the potential use of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate as a diagnostic tool for the detection of tumors expressing carbonic anhydrase IX should be investigated. Finally, the potential use of this compound in other diseases such as diabetes and obesity should be explored.
合成方法
The synthesis of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with N-[(4-methoxyphenyl)methyl]glycine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with tumor progression and metastasis. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, studies have shown that [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[1-[(4-methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S/c1-11(17(22)21-10-12-3-6-14(26-2)7-4-12)27-18(23)13-5-8-15(19)16(9-13)28(20,24)25/h3-9,11H,10H2,1-2H3,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQINDWHEVREES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![4,6-Dimethyl-2-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7680491.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)